2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Overview
Description
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid, commonly known as Acid Orange 7 or AO7, is a synthetic azo dye1. It is widely used in various industries, including textile, paper, and leather1. It is also used as a biological stain and a pH indicator1.
Synthesis Analysis
The synthesis of AO7 is not explicitly mentioned in the search results. However, as a synthetic azo dye, it is likely produced through a series of chemical reactions involving aromatic amines and diazonium compounds.Molecular Structure Analysis
The molecular formula of AO7 is C24H20N4O14S42. It has a molecular weight of 716.7 g/mol2. The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving AO7 are not detailed in the search results. As an azo dye, it may undergo reactions typical of this class of compounds, such as reduction to aromatic amines.Physical And Chemical Properties Analysis
The physical and chemical properties of AO7 are not provided in the search results.Scientific Research Applications
Synthesis and Histological Activity of Novel Azo Ligands : A study by Tunçel, Kahyaoglu, and Çakır (2008) explored the synthesis of novel azo ligands related to 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid and their metal complexes. These compounds showed promising properties for histological applications due to their dying capabilities with certain tissues and high thermal stability (Tunçel, Kahyaoglu, & Çakır, 2008).
Organic Salts Assembly and Hydrogen Bonding : Jin et al. (2014) synthesized crystalline organic salts using compounds including 1,5-naphthalenedisulfonic acid, revealing intricate hydrogen bonding and non-covalent interactions. These findings contribute to understanding molecular assemblies and interactions in various chemical contexts (Jin et al., 2014).
Fluorescent Metal-Organic Frameworks for Imaging and Sensing : Mohanty et al. (2020) synthesized zinc and cadmium-containing metal-organic frameworks using sulfonic acid analogs like 1,5-naphthalenedisulfonic acid. These frameworks were used for live-cell imaging and sensing of herbicides, highlighting their potential in biological imaging and environmental monitoring (Mohanty et al., 2020).
Bismuth Oxido Sulfonato Clusters and Polymers : Senevirathna et al. (2016) synthesized novel bismuth(III) sulfonato compounds using various sulfonic acids, including naphthalenedisulfonic acid. These compounds have applications in materials science and inorganic chemistry (Senevirathna et al., 2016).
Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) investigated naphthalenesulfonic acid derivatives for their inhibitory effects on HIV-1 and HIV-2. This research suggests potential applications in antiviral therapy, particularly for HIV (Mohan, Singh, & Baba, 1991).
Sulfonated Polyimides Synthesis : Chen et al. (2006) synthesized sulfonated polyimides using components including naphthalenedisulfonic acid, which displayed high thermal stability and potential for applications in materials science and engineering (Chen et al., 2006).
Safety And Hazards
The safety and hazards associated with AO7 are not mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling AO7.
Future Directions
The future directions for the use and study of AO7 are not specified in the search results. Given its wide range of applications, it is likely that research will continue into its properties and potential uses.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O14S4/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXQZRHQQUTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124215 | |
Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid | |
CAS RN |
14979-11-4 | |
Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14979-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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